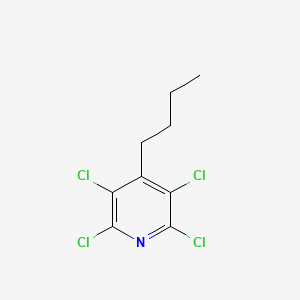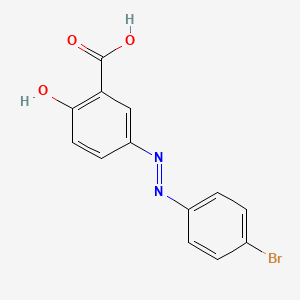
Salicylic acid, 5-((p-bromophenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, 5-((p-bromophenyl)azo)- is an azo compound characterized by the presence of a bromophenyl group attached to the salicylic acid molecule through an azo linkage (-N=N-). Azo compounds are known for their vibrant colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 5-((p-bromophenyl)azo)- typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from p-bromoaniline. This is achieved by treating p-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) under ice-cold conditions to maintain the stability of the diazonium salt. The resulting diazonium salt is then coupled with salicylic acid in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Salicylic acid, 5-((p-bromophenyl)azo)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation Reactions: The phenolic group in salicylic acid can undergo oxidation to form quinones
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of p-bromoaniline and salicylic acid.
Oxidation: Formation of quinones and other oxidized derivatives
Applications De Recherche Scientifique
Salicylic acid, 5-((p-bromophenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other colorants
Mécanisme D'action
The mechanism of action of salicylic acid, 5-((p-bromophenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the release of active amines that exert antimicrobial effects. The phenolic group in salicylic acid can interact with proteins and enzymes, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((p-Nitrophenyl)azo)salicylic acid
- 5-((p-Chlorophenyl)azo)salicylic acid
- 5-((p-Methylphenyl)azo)salicylic acid
Uniqueness
Salicylic acid, 5-((p-bromophenyl)azo)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic modifications. Additionally, the bromine atom enhances the compound’s antimicrobial activity compared to its analogs .
Propriétés
Numéro CAS |
21461-15-4 |
|---|---|
Formule moléculaire |
C13H9BrN2O3 |
Poids moléculaire |
321.13 g/mol |
Nom IUPAC |
5-[(4-bromophenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9BrN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19) |
Clé InChI |
GNACUIMUGYAZMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
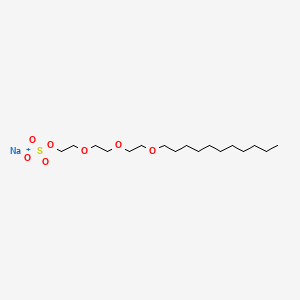
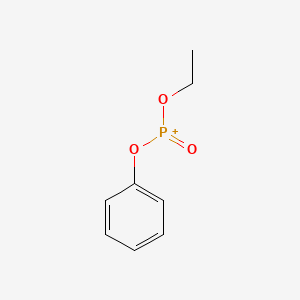


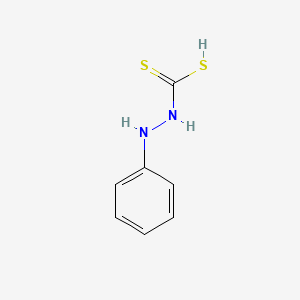
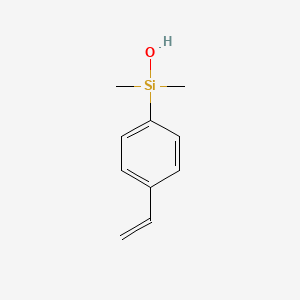
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

